![molecular formula C14H20N2O3S B6302725 t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate CAS No. 2197064-29-0](/img/structure/B6302725.png)
t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and find wide applications in fields like medicine, agriculture, and organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, carbamates can generally be synthesized through the reaction of amines with carbon dioxide and halides . The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been documented .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbamate group could potentially undergo reactions typical of esters and amides .Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in this compound, plays an important role in modern drug discovery and medicinal chemistry . Organic carbamates are structural elements of many approved therapeutic agents . They are specifically designed to make drug−target interactions through their carbamate moiety .
Modulation of Biological Properties
The carbamate functionality in this compound offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . It imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Prodrug Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This makes the compound potentially useful in the development of new prodrugs.
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . This suggests potential applications of this compound in the development of new agricultural products.
Chemical and Paint Industry
Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . This compound could potentially be used in these industries.
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . This compound could be used in the synthesis of complex organic molecules.
Crystallography and Material Science
A new polymorph of a similar compound, tert-butyl (2-aminophenyl)carbamate, was identified using single crystal X-ray diffraction . This suggests potential applications of this compound in crystallography and material science.
Synthesis of N-Boc-protected Anilines
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This compound could potentially be used in similar reactions.
Mechanism of Action
Target of Action
The compound belongs to the class of carbamates . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Mode of Action
Carbamates interact with their targets by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance . They can disturb the immune system through dysregulation of gonadotropin-releasing hormone (GnRH) biosynthesis in the hypothalamus gland . This interaction with the hypothalamic–pituitary–adrenal axis (HPA axis), a major part of the neuroendocrine system that controls reaction to stress and regulates immune responses, is a key aspect of their mode of action .
Biochemical Pathways
Carbamates affect the immune system, which is a highly complex network of interacting cells that are both antigen-nonspecific (innate) and antigen-specific (adaptive) .
Result of Action
The result of the action of carbamates is the potential alteration of the immune response, leading to an increased prevalence of diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers . These compounds may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .
properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)15-9-12(16-18)10-5-7-11(20-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPEWUTNWZCCV-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (E)-(2-(hydroxyimino)-2-(4-(methylthio)phenyl)ethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.